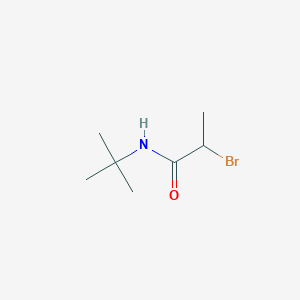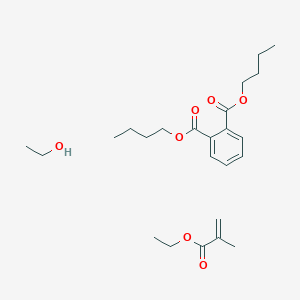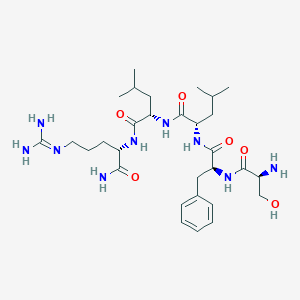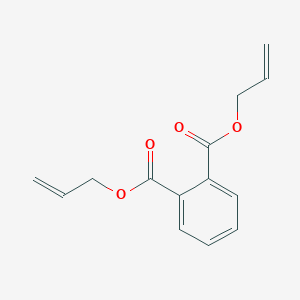
Trimethylcolchicinic acid methyl ether
Vue d'ensemble
Description
Trimethylcolchicinic acid methyl ether is a chemical compound with the molecular formula C20H23NO5 . It is also known by several other names such as NSC 201400, Deacetylcolchicine, Desacetylcolchicine, and Colchicine Impurity 22 . It is an antimitotic agent that intercepts microtubules by binding to tubulin and preventing its polymerization .
Synthesis Analysis
The synthesis of Trimethylcolchicinic acid methyl ether could potentially involve the Williamson Ether Synthesis, where an alkyl halide undergoes nucleophilic substitution (SN2) by an alkoxide to give an ether . The reaction is often run with a mixture of the alkoxide and its parent alcohol .
Molecular Structure Analysis
The molecular structure of Trimethylcolchicinic acid methyl ether consists of 48 bonds in total, including 27 non-H bonds, 10 multiple bonds, 3 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 seven-membered rings, 1 eleven-membered ring, 1 twelve-membered ring, 1 ketone (aliphatic), 1 primary amine (aliphatic), 1 hydroxyl group, and 3 ethers .
Chemical Reactions Analysis
Ethers, including Trimethylcolchicinic acid methyl ether, are known to be unreactive towards most reagents, making them excellent reaction solvents . The most common reaction of ethers is cleavage of the C–O bond by using strong acids . During acidic cleavage, the ether oxygen is protonated to form a good leaving group which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .
Physical And Chemical Properties Analysis
Trimethylcolchicinic acid methyl ether is a crystalline solid with a boiling point of approximately 490.03°C and a density of approximately 1.2532 . It is soluble in DMSO and Ethanol .
Applications De Recherche Scientifique
Treatment of Hodgkin’s and Non-Hodgkin’s Lymphoma
TMCA has been used in the treatment of Hodgkin’s and Non-Hodgkin’s Lymphoma . In a study, TMCA was administered daily by mouth to 71 patients with malignant lymphomas. Partial responses were observed in eleven of 37 patients with Hodgkin’s disease, two of 22 patients with lymphocytic lymphoma, and one of two patients with mixed cell lymphoma . This suggests that TMCA could be a potential therapeutic agent for these types of cancer.
Treatment of Histiocytic Lymphoma
In the same study, one complete and three partial responses were noted in nine patients with histiocytic lymphoma . This indicates that TMCA could also be effective in treating histiocytic lymphoma.
Resistance to Other Treatments
The study also found that responses to TMCA treatment occurred in patients whose disease was resistant to other treatments such as alkylating agents, vinblastine, vincristine, procarbazine, prednisone, or BCNU . This suggests that TMCA could be a potential alternative treatment for patients who are resistant to other therapies.
Toxicity Study
The study also examined the toxic effects of TMCA, which included leukopenia, thrombocytopenia, nausea, diarrhea, stomatitis, alopecia, and dermatitis . This information is crucial for understanding the side effects of TMCA and for developing strategies to manage these side effects in patients.
Sterol Analysis
TMCA can also be used in sterol analysis . In a study, thermochemolysis using tetramethylammonium hydroxide (TMAH) was applied for sterol analysis . This method performs hydrolysis and methylation simultaneously, thus, free and ether-bonding sterols can be analyzed as sterol methyl ethers in a relatively short time period .
Treatment of Chronic Granulocytic Leukemia
TMCA has also been used in the treatment of chronic granulocytic leukemia . In a study, 9 patients with chronic granulocytic leukemia were treated sequentially with busulfan, 6-mercaptopurine, and TMCA . The smoothness of control of the disease was similar with busulfan and 6-mercaptopurine, but it was significantly poorer with TMCA .
Mécanisme D'action
Target of Action
Trimethylcolchicinic acid methyl ether is an analogue of colchicine . Colchicine’s primary targets are microtubules, which play a crucial role in cell division and intracellular transport . By extension, it can be inferred that Trimethylcolchicinic acid methyl ether likely targets the same cellular structures.
Mode of Action
Colchicine, and by extension Trimethylcolchicinic acid methyl ether, is known to bind to tubulin, a protein that makes up microtubules . This binding disrupts the polymerization of tubulin into microtubules, thereby inhibiting mitosis (cell division) and affecting intracellular transport . The compound’s interaction with its targets leads to these significant changes in cellular function.
Biochemical Pathways
The disruption of microtubule formation affects various biochemical pathways. For instance, it impacts the normal functioning of white blood cells, thereby exerting an anti-inflammatory effect . This is particularly beneficial in the treatment of conditions like acute gout .
Pharmacokinetics
Colchicine is known to have a major anti-inflammatory effect when given intravenously in a dose of 3 mg .
Result of Action
The primary result of Trimethylcolchicinic acid methyl ether’s action is the disruption of mitosis and intracellular transport due to its effect on microtubules . This leads to an anti-inflammatory effect, which is beneficial in treating conditions like acute gout .
Safety and Hazards
When handling Trimethylcolchicinic acid methyl ether, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Propriétés
IUPAC Name |
7-amino-1,2,3,10-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-23-16-8-6-12-13(10-15(16)22)14(21)7-5-11-9-17(24-2)19(25-3)20(26-4)18(11)12/h6,8-10,14H,5,7,21H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPMXDMZJUJZBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50866138 | |
| Record name | 7-Amino-1,2,3,10-tetramethoxy-6,7-dihydrobenzo[a]heptalen-9(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50866138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Colchicine, N-deacetyl- | |
CAS RN |
3476-50-4 | |
| Record name | Deacetylcolchicine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201400 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Trimethylcolchicinic acid methyl ether (TMCA)?
A1: TMCA, like its parent compound colchicine, exerts its biological activity by binding to tubulin. [, ] This binding disrupts microtubule polymerization, which is essential for various cellular processes, including cell division (mitosis). [, ] While its exact mechanism in treating cancers like leukemia is not fully elucidated, the disruption of microtubule dynamics is believed to play a significant role in its cytotoxic effects on rapidly dividing cancer cells. []
Q2: What is the connection between the anti-inflammatory and antimitotic effects of TMCA?
A2: Research suggests a strong correlation between the anti-inflammatory and antimitotic activities of TMCA and its derivatives. [] This correlation supports the hypothesis that microtubules, targeted by TMCA, are involved in both inflammatory responses and cell division. [] The inhibition of microtubule dynamics likely disrupts the migration of inflammatory cells and the release of inflammatory mediators, leading to reduced inflammation.
Q3: What types of cancer has TMCA been investigated for as a potential treatment?
A3: TMCA has been explored as a potential treatment for various cancers, including:
- Hodgkin's and Non-Hodgkin's Lymphoma: TMCA demonstrated partial responses in patients with these lymphomas, even in cases resistant to other chemotherapeutic agents. []
- Histiocytic Lymphoma: Promising results were observed in this lymphoma subtype, with both complete and partial responses noted. []
- Chronic Granulocytic Leukemia: TMCA was studied in a rotational therapy approach for this leukemia type, although its effectiveness in controlling the disease was deemed less consistent compared to other agents like busulfan. []
- Malignant Melanoma: TMCA exhibited notable antitumor activity in this cancer type, with a significant number of patients experiencing objective remissions and partial responses. [, ]
Q4: What are the known side effects of TMCA treatment?
A4: TMCA treatment has been associated with several side effects, including:
- Hematologic Toxicity: Leukopenia (low white blood cell count) and thrombocytopenia (low platelet count) are commonly observed side effects, potentially increasing the risk of infections and bleeding. []
- Gastrointestinal Effects: Nausea, vomiting, and diarrhea are common gastrointestinal side effects. [, ]
- Mucositis: Stomatitis (inflammation of the mouth and lips) can occur. []
- Other Side Effects: Alopecia (hair loss) and dermatitis (skin inflammation) have also been reported. []
Q5: What are the potential advantages of TMCA as a chemotherapeutic agent?
A5: Despite its limitations, TMCA presented some potential advantages:
- Oral Administration: TMCA could be administered orally, offering convenience for patients compared to intravenous chemotherapy. [, ]
- Outpatient Treatment: Its administration route and manageable toxicity profile allowed for outpatient treatment, reducing hospital stays and associated costs. []
- Activity in Resistant Cases: TMCA showed activity in some cancers resistant to other chemotherapeutic agents, suggesting a potentially valuable option for such cases. []
Q6: Why did research on TMCA decline despite some promising results?
A6: Despite its potential advantages and activity in specific cancers, research on TMCA appears to have declined over time. This could be attributed to several factors:
- Limited Efficacy in Some Cancers: The modest efficacy of TMCA in certain cancers, like chronic granulocytic leukemia, where it showed less consistent disease control compared to other agents, might have limited its clinical application and subsequent research interest. []
- Toxicity Profile: While considered manageable, the toxicity profile of TMCA, including hematologic and gastrointestinal side effects, might have posed limitations compared to newer agents with improved safety profiles. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![sodium;2-[1-[[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate](/img/structure/B118071.png)




![Racemic-4-hydroxy[2,2]paracyclophane](/img/structure/B118076.png)





